molecular formula C9H8O4 B1368155 3-(3-Hydroxyphenyl)-2-oxopropanoic acid CAS No. 4607-41-4

3-(3-Hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B1368155
CAS No.: 4607-41-4
M. Wt: 180.16 g/mol
InChI Key: PNYWALDMLUDDTA-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-2-oxopropanoic acid is a phenolic compound with a carboxylic acid group and a hydroxyl group attached to a benzene ring. This compound is known for its role as a microbial metabolite of quercetin, a flavonoid commonly found in various fruits and vegetables. It has been studied for its potential biological activities, including its effects on cellular adhesion and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid can be achieved through various methods. One common approach involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of ethyl bromoacetate with zinc to form an organozinc intermediate. This intermediate then reacts with 3-hydroxybenzaldehyde to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of genetically engineered microorganisms. For example, Saccharomyces cerevisiae can be engineered to overexpress specific enzymes that facilitate the biosynthesis of this compound from glucose .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated phenylpropanoic acids.

Scientific Research Applications

3-(3-Hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-2-oxopropanoic acid involves its interaction with cellular pathways. It has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of E-selectin, a cell adhesion molecule. This effect is mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 3-(3-Hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows it to interact with cellular pathways involved in inflammation and adhesion. Its role as a microbial metabolite of quercetin also distinguishes it from other similar compounds, highlighting its potential therapeutic applications .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWALDMLUDDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyphenylpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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